molecular formula C12H12N6S B292601 5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B292601
M. Wt: 272.33 g/mol
InChI Key: NDSVARSZOFVEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

The potential applications of 5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol in scientific research are vast. It has been studied for its potential use as a corrosion inhibitor, UV stabilizer, and as a ligand in coordination chemistry. Additionally, it has shown potential as an antitumor agent, with studies showing its ability to inhibit the growth of various cancer cell lines.

Mechanism of Action

The mechanism of action of 5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and decrease the expression of certain genes involved in cancer progression. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential as an antitumor agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the treatment of cancer.

Future Directions

There are many future directions for research on 5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol. One potential direction is to further investigate its potential as a ligand in coordination chemistry. Additionally, more research is needed to fully understand its mechanism of action and optimize its use as an antitumor agent. Finally, it may be beneficial to investigate its potential use in other fields such as materials science and agriculture.
In conclusion, 5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method has been reported using various methods, and it has shown promising results in various studies. However, more research is needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been reported using various methods. One of the most common methods involves the reaction of 1H-benzotriazole-1-carboxylic acid with propargyl bromide in the presence of triethylamine to obtain 5-(1H-benzotriazol-1-ylmethyl)-1H-benzotriazole. This intermediate is then reacted with thiosemicarbazide to obtain the final product, 5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol.

properties

Molecular Formula

C12H12N6S

Molecular Weight

272.33 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H12N6S/c1-2-7-17-11(14-15-12(17)19)8-18-10-6-4-3-5-9(10)13-16-18/h2-6H,1,7-8H2,(H,15,19)

InChI Key

NDSVARSZOFVEEF-UHFFFAOYSA-N

SMILES

C=CCN1C(=NNC1=S)CN2C3=CC=CC=C3N=N2

Canonical SMILES

C=CCN1C(=NNC1=S)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

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